Regioselectivity Control: The "Cyclopropyl Effect" in Cross-Coupling Reactions
The cyclopropyl group exerts a unique electronic effect that dictates the regioselectivity of cross-coupling reactions involving propargylic/allenylic metallic species. This is a property not shared by simple alkyl-substituted acetylenes. In reactions of lithiated 1-cyclopropyl-2-arylacetylenes, the cyclopropyl group directs the reaction towards the formation of alkynic cyclopropanes rather than allenic products, a phenomenon termed the "cyclopropyl effect" [1].
| Evidence Dimension | Regioselectivity in cross-coupling of propargylic/allenylic metallic species |
|---|---|
| Target Compound Data | Reaction pathway controlled by cyclopropyl ring strain, affording alkynic cyclopropanes. |
| Comparator Or Baseline | Non-cyclopropyl substituted alkynes (e.g., alkylacetylenes) |
| Quantified Difference | Not quantified as a single value, but the "cyclopropyl effect" is a qualitative observation of a distinct, controlled reaction pathway. |
| Conditions | Lithiation of 1-cyclopropyl-2-arylacetylenes followed by cross-coupling with electrophiles. |
Why This Matters
This regioselective control is crucial for synthesizing specific alkynic cyclopropane scaffolds, which would be inaccessible or produced as mixtures with other analogs.
- [1] Ma, S. (2006). The cyclopropyl effect on the regioselectivity of coupling reactions involving the lithiation of 1-cyclopropyl-2-arylacetylenes. Tetrahedron, 62(12), 2769-2778. View Source
